molecular formula C19H19N3O3 B8490534 Z-D-Trp-NH2

Z-D-Trp-NH2

Cat. No. B8490534
M. Wt: 337.4 g/mol
InChI Key: GGRKLCWXRBTPLH-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06346625B1

Procedure details

To a solution of 8.35 g (0.21 mol) NaOH in 100 ml of water was added 200 ml of THF followed by 25.0 g (0.104 mol) of L-tryptophanamide hydrochloride. The mixture was cooled on ice and 19.6 g (0.114 mol) of benzylchloroformate was added under vigorous stirring during 5 minutes. The ice bath was removed and the mixture was stirred for 1 hour.
Name
Quantity
8.35 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
19.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C1COCC1.Cl.[NH2:9][C@H:10]([C:21]([NH2:23])=[O:22])[CH2:11][C:12]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[NH:14][CH:13]=1.[CH2:24]([O:31][C:32](Cl)=[O:33])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>O>[CH2:24]([O:31][C:32](=[O:33])[NH:9][CH:10]([C:21](=[O:22])[NH2:23])[CH2:11][C:12]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[NH:14][CH:13]=1)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
8.35 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
Cl.N[C@@H](CC1=CNC2=CC=CC=C12)C(=O)N
Step Three
Name
Quantity
19.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
under vigorous stirring during 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(C1=CC=CC=C1)OC(NC(CC1=CNC2=CC=CC=C12)C(N)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06346625B1

Procedure details

To a solution of 8.35 g (0.21 mol) NaOH in 100 ml of water was added 200 ml of THF followed by 25.0 g (0.104 mol) of L-tryptophanamide hydrochloride. The mixture was cooled on ice and 19.6 g (0.114 mol) of benzylchloroformate was added under vigorous stirring during 5 minutes. The ice bath was removed and the mixture was stirred for 1 hour.
Name
Quantity
8.35 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
19.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C1COCC1.Cl.[NH2:9][C@H:10]([C:21]([NH2:23])=[O:22])[CH2:11][C:12]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[NH:14][CH:13]=1.[CH2:24]([O:31][C:32](Cl)=[O:33])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>O>[CH2:24]([O:31][C:32](=[O:33])[NH:9][CH:10]([C:21](=[O:22])[NH2:23])[CH2:11][C:12]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[NH:14][CH:13]=1)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
8.35 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
Cl.N[C@@H](CC1=CNC2=CC=CC=C12)C(=O)N
Step Three
Name
Quantity
19.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
under vigorous stirring during 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(C1=CC=CC=C1)OC(NC(CC1=CNC2=CC=CC=C12)C(N)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06346625B1

Procedure details

To a solution of 8.35 g (0.21 mol) NaOH in 100 ml of water was added 200 ml of THF followed by 25.0 g (0.104 mol) of L-tryptophanamide hydrochloride. The mixture was cooled on ice and 19.6 g (0.114 mol) of benzylchloroformate was added under vigorous stirring during 5 minutes. The ice bath was removed and the mixture was stirred for 1 hour.
Name
Quantity
8.35 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
19.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C1COCC1.Cl.[NH2:9][C@H:10]([C:21]([NH2:23])=[O:22])[CH2:11][C:12]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[NH:14][CH:13]=1.[CH2:24]([O:31][C:32](Cl)=[O:33])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>O>[CH2:24]([O:31][C:32](=[O:33])[NH:9][CH:10]([C:21](=[O:22])[NH2:23])[CH2:11][C:12]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[NH:14][CH:13]=1)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
8.35 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
Cl.N[C@@H](CC1=CNC2=CC=CC=C12)C(=O)N
Step Three
Name
Quantity
19.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
under vigorous stirring during 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(C1=CC=CC=C1)OC(NC(CC1=CNC2=CC=CC=C12)C(N)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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